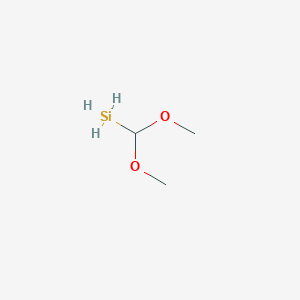
Butyl 2-methoxyethyl ether
Descripción general
Descripción
Butyl 2-methoxyethyl ether is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl 2-methoxyethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-methoxyethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Solvent and Reaction Medium
Butyl 2-methoxyethyl ether, also referred to as Bis (2-Methoxyethyl) Ether, is primarily used as an inert ethereal organic solvent owing to its excellent solvating properties. Its most notable application is in organometallic synthesis where it serves as a solvent and an anhydrous reaction medium. This compound is synthesized and does not occur naturally. Although its acute toxicity is low, it is slightly irritating to the eyes and skin and is a strong teratogen, primarily affecting male animals' reproductive organs after repeated intake (Gad, 2014).
Influence on Salt Thermal Properties
The crystal structures and thermal behavior of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexa-fluorophosphate salts were studied in comparison with analogous 1-butyl-2,3-dimethylimidazolium salts. This research was aimed at examining the impact of the ether oxygen in Butyl 2-methoxyethyl ether on the thermal properties of salts, which are key constituents in the production of ionic liquids (Henderson et al., 2006).
Ionic Liquid Properties
N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate N-methoxyethyl-N-methylpyrrolidinium trifluoromethanesulfonate (a type of ionic liquid) was studied for its physicochemical and electrochemical properties. The inclusion of an oxygen atom in the pyrrolidinium cation's aliphatic side chain enhanced the ether side chain's flexibility, leading to improved ionic conductivity, self-diffusion coefficient, and density. However, it was noted that the presence of the ether side chain in the pyrrolidinium cation reduced electrochemical stability, particularly on the cathodic side (Moreno et al., 2013).
Photocatalytic Degradation
A study on the photocatalytic degradation of methyl tertiary butyl ether (MTBE) vapor, using Butyl 2-methoxyethyl ether, was conducted with a focus on reaction parameters, kinetics, and mechanism. The study utilized a TiO2-coated plate system for the photocatalytic process and concluded that hydroxyl radicals predominantly attack the methoxy group in the MTBE structure, proceeding through various intermediates before eventually degrading to CO2. This study highlights the potential of sunlight in photocatalytic degradation if adequate light-concentrating tools are employed (Park et al., 2003).
Chemical Synthesis
Butyl 2-methoxyethyl ether is used in chemical synthesis processes. For instance, 2-Methoxyethyl acetate was synthesized using ethyl acetate and ethylene glycol monomethyl ether with the solid base K2CO3/Al2O3 as a catalyst. The study highlighted the effects of molar ratios, catalyst dosage, reaction time, and catalyst reuse, demonstrating the compound's role in facilitating chemical reactions (Yang, 2008).
Propiedades
IUPAC Name |
1-(2-methoxyethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQEFFBRPGSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928119 | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-methoxyethyl ether | |
CAS RN |
13343-98-1, 500005-29-8 | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-methoxyethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxanonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-methoxyethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















